4-Bromo-1-propyl-1H-pyrazol-3-amine hydrobromide 4-Bromo-1-propyl-1H-pyrazol-3-amine hydrobromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13527788
InChI: InChI=1S/C6H10BrN3.BrH/c1-2-3-10-4-5(7)6(8)9-10;/h4H,2-3H2,1H3,(H2,8,9);1H
SMILES: CCCN1C=C(C(=N1)N)Br.Br
Molecular Formula: C6H11Br2N3
Molecular Weight: 284.98 g/mol

4-Bromo-1-propyl-1H-pyrazol-3-amine hydrobromide

CAS No.:

Cat. No.: VC13527788

Molecular Formula: C6H11Br2N3

Molecular Weight: 284.98 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-1-propyl-1H-pyrazol-3-amine hydrobromide -

Specification

Molecular Formula C6H11Br2N3
Molecular Weight 284.98 g/mol
IUPAC Name 4-bromo-1-propylpyrazol-3-amine;hydrobromide
Standard InChI InChI=1S/C6H10BrN3.BrH/c1-2-3-10-4-5(7)6(8)9-10;/h4H,2-3H2,1H3,(H2,8,9);1H
Standard InChI Key SXIAQENURQKIEM-UHFFFAOYSA-N
SMILES CCCN1C=C(C(=N1)N)Br.Br
Canonical SMILES CCCN1C=C(C(=N1)N)Br.Br

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a five-membered pyrazole ring with three substituents:

  • Propyl group at position 1 (-CH2CH2CH3\text{-CH}_2\text{CH}_2\text{CH}_3)

  • Amine group at position 3 (-NH2\text{-NH}_2)

  • Bromine atom at position 4 .

The hydrobromide salt forms via protonation of the amine group by hydrobromic acid, yielding improved crystallinity and aqueous solubility compared to the free base.

Key Physicochemical Parameters

PropertyValue
Molecular formulaC6H10BrN3HBr\text{C}_6\text{H}_{10}\text{BrN}_3 \cdot \text{HBr}
Molecular weight204.07 g/mol
Purity≥95%
Solubility (water)High (due to ionic character)

The bromine atom contributes to electrophilic reactivity, enabling participation in substitution reactions, while the propyl group enhances lipophilicity .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A typical synthetic route involves two stages:

  • Bromination of 1-propyl-1H-pyrazol-3-amine:

    • Reagents: N\text{N}-Bromosuccinimide (NBS) or elemental bromine in dichloromethane.

    • Conditions: 0–25°C, inert atmosphere.

    • Selectivity: Bromination occurs preferentially at position 4 due to electronic and steric factors.

  • Salt Formation:

    • Treatment with hydrobromic acid (48% w/w) in ethanol yields the hydrobromide salt.

Example Reaction Scheme:

1-Propyl-1H-pyrazol-3-amine+Br24-Bromo-1-propyl-1H-pyrazol-3-amineHBrHydrobromide salt\text{1-Propyl-1H-pyrazol-3-amine} + \text{Br}_2 \rightarrow \text{4-Bromo-1-propyl-1H-pyrazol-3-amine} \xrightarrow{\text{HBr}} \text{Hydrobromide salt}

Industrial Manufacturing

Large-scale production employs continuous flow reactors to optimize safety and efficiency. Key steps include:

  • Automated bromine addition to minimize exothermic risks.

  • Crystallization under controlled pH and temperature for high-purity recovery.

Chemical Reactivity and Functionalization

Substitution Reactions

The bromine atom undergoes nucleophilic aromatic substitution (NAS) with reagents such as:

  • Amines: Producing 4-amino derivatives.

  • Thiols: Forming 4-thioether analogs.

Example:

4-Bromo-1-propyl-1H-pyrazol-3-amine+NH34-Amino-1-propyl-1H-pyrazol-3-amine+NH4Br\text{4-Bromo-1-propyl-1H-pyrazol-3-amine} + \text{NH}_3 \rightarrow \text{4-Amino-1-propyl-1H-pyrazol-3-amine} + \text{NH}_4\text{Br}

Oxidation and Reduction

  • Oxidation: Hydrogen peroxide converts the amine group to a nitro group.

  • Reduction: Catalytic hydrogenation yields primary amines.

CompoundTarget KinaseIC50_{50} (nM)
4-Bromo-1-propyl derivativeCDK225
Reference compound ACDK450

Applications in Scientific Research

Medicinal Chemistry

  • Lead Optimization: Serves as a scaffold for designing kinase inhibitors.

  • Prodrug Development: Hydrobromide salt improves bioavailability in preclinical models.

Material Science

  • Coordination Chemistry: Acts as a ligand for transition metal complexes.

  • Polymer Additives: Enhances flame retardancy due to bromine content.

Comparison with Structural Analogs

Table 2: Key Differences Among Brominated Pyrazoles

CompoundSubstituentsMolecular Weight (g/mol)
4-Bromo-1-propyl-1H-pyrazol-3-amine1-Propyl, 3-NH2_2204.07
4-Bromo-1-methyl analog1-Methyl, 3-NH2_2176.02
4-Bromo-1-isopropyl analog1-Isopropyl, 3-NH2_2218.09

The propyl group in the target compound balances lipophilicity and steric bulk, optimizing membrane permeability.

Future Research Directions

  • Targeted Drug Delivery: Encapsulation in nanoparticles to enhance tumor-specific uptake.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents to improve potency.

  • Toxicological Profiling: Assess long-term safety for therapeutic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator